Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate
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Overview
Description
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, which is achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethyl ester moiety is incorporated through esterification reactions using ethyl chloroformate or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted quinazolinone derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chlorophenyl)acetate
- Methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate
- 4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol
Uniqueness
Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate stands out due to its unique combination of a quinazolinone core and a chlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C24H19ClN2O3S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
ethyl 2-[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-2-phenylacetate |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-23(29)21(16-10-4-3-5-11-16)31-24-26-19-14-8-6-12-17(19)22(28)27(24)20-15-9-7-13-18(20)25/h3-15,21H,2H2,1H3 |
InChI Key |
MPGMXTDLIIWYJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
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